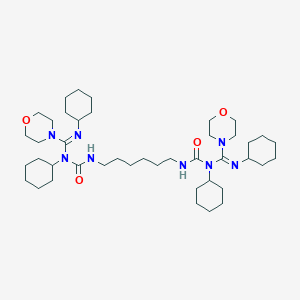

Hmb-cimu

Description

Properties

CAS No. |

117688-40-1 |

|---|---|

Molecular Formula |

C42H74N8O4 |

Molecular Weight |

755.1 g/mol |

IUPAC Name |

1-cyclohexyl-3-[6-[[cyclohexyl-(N-cyclohexyl-C-morpholin-4-ylcarbonimidoyl)carbamoyl]amino]hexyl]-1-(N-cyclohexyl-C-morpholin-4-ylcarbonimidoyl)urea |

InChI |

InChI=1S/C42H74N8O4/c51-41(49(37-21-11-5-12-22-37)39(47-27-31-53-32-28-47)45-35-17-7-3-8-18-35)43-25-15-1-2-16-26-44-42(52)50(38-23-13-6-14-24-38)40(48-29-33-54-34-30-48)46-36-19-9-4-10-20-36/h35-38H,1-34H2,(H,43,51)(H,44,52) |

InChI Key |

CYDLLOLGZXMLLN-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)N=C(N2CCOCC2)N(C3CCCCC3)C(=O)NCCCCCCNC(=O)N(C4CCCCC4)C(=NC5CCCCC5)N6CCOCC6 |

Canonical SMILES |

C1CCC(CC1)N=C(N2CCOCC2)N(C3CCCCC3)C(=O)NCCCCCCNC(=O)N(C4CCCCC4)C(=NC5CCCCC5)N6CCOCC6 |

Synonyms |

1,1'-hexamethylenebis(3-cyclohexyl-3-((cyclohexylimino)(4-morpholinyl)methyl)urea) HMB-CIMU |

Origin of Product |

United States |

Molecular Mechanisms of Hmb Action

Regulation of Protein Homeostasis

HMB plays a crucial role in maintaining protein homeostasis, the dynamic balance between protein synthesis and degradation, within skeletal muscle. This balance is critical for muscle growth (hypertrophy) and the prevention of muscle wasting (atrophy) fishersci.comthegoodscentscompany.com. HMB's ability to simultaneously stimulate protein synthesis and inhibit protein degradation positions it as a significant modulator of muscle mass and function fishersci.comthegoodscentscompany.comlipidmaps.org.

Modulation of Muscle Protein Synthesis Pathways

HMB actively promotes muscle protein synthesis through the activation of key intracellular signaling cascades, leading to an increase in the production of new muscle proteins.

A central mechanism by which HMB stimulates muscle protein synthesis is through the activation of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway, specifically mTOR complex 1 (mTORC1) fishersci.comfishersci.fithegoodscentscompany.comnih.govlipidmaps.org. mTORC1 is a critical regulator of cell growth, proliferation, and protein synthesis. HMB's activation of mTORC1 leads to the phosphorylation of its downstream targets, such as ribosomal protein S6 kinase 1 (p70S6K1) and eukaryotic initiation factor-4 binding protein-1 (4EBP1) fishersci.comfishersci.finih.gov.

While leucine (B10760876), the precursor to HMB, also activates mTORC1, research indicates that HMB's activation of mTORC1 can be independent of the leucine-sensing pathway mediated by the Sestrin2-GATOR2 complex fishersci.comnih.gov. This suggests a distinct mechanism of action for HMB in stimulating protein synthesis. Studies in neonatal pigs, for instance, demonstrated that both leucine and HMB stimulate mTORC1 phosphorylation, but HMB's activation was independent of the Sestrin2-GATOR2 complex and Rag protein binding to mTOR, unlike leucine. Furthermore, in vitro studies using muscle cells have shown that HMB can increase protein synthesis via mTOR activation more effectively than leucine nih.gov.

Table 1: Key Proteins in HMB-Mediated mTORC1 Activation

| Protein/Complex | Role in Protein Synthesis | HMB's Influence | Research Findings |

| mTORC1 | Central regulator of protein synthesis | Directly activated by HMB, leading to increased protein synthesis fishersci.comfishersci.fithegoodscentscompany.comnih.govlipidmaps.org | HMB-induced mTORC1 activation is independent of the leucine-sensing pathway (Sestrin2-GATOR2 complex) fishersci.comnih.gov. |

| p70S6K1 | Downstream target of mTORC1; phosphorylates ribosomal protein S6 | Phosphorylation and activation by HMB via mTORC1 pathway fishersci.comfishersci.finih.gov | Increased p70S6K phosphorylation observed with HMB treatment, both alone and in combination with muscle contraction. |

| 4EBP1 | Translational repressor protein; inhibits eIF4E | Phosphorylation by HMB via mTORC1 pathway, leading to release of eIF4E and initiation of translation fishersci.comfishersci.fi | HMB increases 4EBP1 phosphorylation, promoting active eIF4E·eIF4G complex formation. |

Beyond mTORC1 activation, HMB contributes to the broader activation of ribosomal protein synthesis, which is the process by which ribosomes create proteins. The phosphorylation of p70S6K1, a direct consequence of mTORC1 activation, leads to the activation of ribosomal protein S6 (S6). This activation is crucial for promoting mRNA translation of proteins involved in the regulation of translation itself. Additionally, mTORC1 phosphorylates the eukaryotic initiation factor (eIF) repressor 4E-binding protein (4E-BP1), which results in the release of eukaryotic initiation factor-4E (eIF4E). This allows eIF4E to bind to eIF4G, forming the active eIF4E·eIF4G complex, a critical step in initiating mRNA translation fishersci.comfishersci.fi. Studies have shown that HMB can stimulate protein synthesis in skeletal muscle, even under catabolic conditions, by improving the phosphorylation of key proteins in the mTOR pathway.

Attenuation of Protein Degradation Processes

In addition to stimulating protein synthesis, HMB effectively attenuates muscle protein degradation, thereby contributing to a net positive protein balance within muscle tissue fishersci.comthegoodscentscompany.comlipidmaps.org. This anti-catabolic effect is particularly important during periods of muscle wasting, such as those induced by illness, injury, or severe caloric restriction fishersci.com.

A significant mechanism by which HMB reduces protein breakdown is through the suppression of the ubiquitin-proteasome pathway (UPP) fishersci.comfishersci.fithegoodscentscompany.comlipidmaps.org. The UPP is a major intracellular system responsible for the controlled degradation of most cellular proteins. Research indicates that HMB can attenuate the activation and increased gene expression of the UPP, thereby reducing protein degradation.

Studies using murine myotubes have shown that HMB can completely attenuate proteolysis-inducing factor (PIF)-induced protein degradation and the induction of the UPP. This includes reducing the "chymotrypsin-like" enzyme activity of the proteasome and decreasing the protein expression of 20S proteasome alpha- and beta-subunits, as well as subunit p42 of the 19S regulator. HMB has also been shown to reduce the expression of the E214k ubiquitin-conjugating enzyme. The mechanism involves HMB's ability to attenuate PIF-induced activation of protein kinase C (PKC) and the subsequent degradation of inhibitor kappaBalpha (IκBα) and nuclear accumulation of nuclear factor kappaB (NFκB). This suggests that HMB acts upstream in the signaling cascade that leads to proteasome activation.

Table 2: HMB's Effects on Proteasomal Pathway Components

| Component/Activity | HMB's Influence | Research Findings |

| Proteasome Activity | Attenuated | HMB reduces "chymotrypsin-like" enzyme activity. |

| 20S Proteasome Subunits (α and β) | Reduced protein expression | HMB decreases expression of 20S proteasome α- and β-subunits. |

| 19S Proteasome Regulatory Subunits (e.g., p42, MSS1) | Reduced protein expression | HMB decreases expression of 19S proteasome regulatory subunits. |

| E214k Ubiquitin-Conjugating Enzyme | Reduced expression | HMB reduces expression of this enzyme. |

| Protein Kinase C (PKC) | Attenuated activation | HMB attenuates PIF-induced PKC activation. |

| IκBα/NFκB Complex | Stabilization of cytoplasmic complex | HMB inhibits degradation of IκBα, preventing NFκB nuclear accumulation. |

HMB also exerts an influence on autophagy, another major cellular process involved in the degradation and recycling of cellular components, including damaged organelles and misfolded proteins fishersci.com. While autophagy is essential for cellular health, its over-stimulation can contribute to muscle atrophy. HMB has been shown to normalize or suppress excessive autophagy, particularly under catabolic conditions fishersci.com.

For instance, studies have demonstrated that HMB can protect against dexamethasone-induced muscle atrophy by normalizing the autophagy-lysosomal pathway. HMB significantly attenuates lysosomal proteolysis induced by dexamethasone (B1670325) by normalizing changes observed in autophagosome formation and the expression of key autophagic markers such as LC3 II, p62, and Bnip3. These effects are mediated, in part, by an increase in FoxO3a phosphorylation and a concomitant decrease in FoxO transcriptional activity, which is often overactive in catabolic states. HMB's ability to restore Akt signaling, which is often diminished by conditions like dexamethasone treatment, is crucial in controlling the Akt/FoxO axis that regulates both autophagy and ubiquitin proteolysis. This coordinated regulation of both proteasomal and autophagic pathways highlights HMB's comprehensive role in preserving muscle protein.

Cellular Signaling and Adaptations

HMB exerts its physiological effects through intricate cellular signaling pathways, leading to adaptations primarily within skeletal muscle. Its mechanisms are generally considered to involve both the stimulation of muscle protein synthesis and the attenuation of muscle protein breakdown. wikipedia.orgnih.govtandfonline.com

Impact on Intramuscular Signaling Cascades

HMB influences several key intramuscular signaling cascades. A prominent mechanism involves the upregulation of the mammalian/mechanistic target of rapamycin complex 1 (mTORC1), a critical signaling pathway that coordinates the initiation of muscle protein synthesis. wikipedia.orgnih.govtandfonline.commdpi.comresearchgate.netphysiology.orgnih.gov HMB's activation of mTORC1 appears to be independent of the leucine-sensing pathway involving the Sestrin2-GATOR2 complex. tandfonline.com

Beyond mTORC1, HMB has been shown to stimulate the phosphorylation of mitogen-activated protein kinases (MAPK), specifically ERK1 and ERK2, which are involved in myogenic proliferation. wikipedia.orgresearchgate.net It also influences the phosphoinositide 3-kinase (PI3K)/Akt pathways and can enhance the expression of insulin-like growth factor 1 (IGF-1), further contributing to its anabolic effects and promoting myoblastogenesis. mdpi.comresearchgate.netphysiology.orgnih.gov

Table 1: Key Intramuscular Signaling Pathways Influenced by HMB

| Signaling Pathway/Molecule | Primary Effect | Associated Outcome | Citation |

| mTORC1 | Upregulation of protein synthesis | Increased muscle protein synthesis | wikipedia.orgnih.govtandfonline.com |

| ERK1/ERK2 (MAPK) | Phosphorylation, promoting cell proliferation | Myogenic proliferation, differentiation, and cell fusion | wikipedia.orgresearchgate.net |

| PI3K/Akt | Activation, influencing cell survival and growth | Enhanced proliferation and differentiation of satellite cells | researchgate.net |

| IGF-1 | Upregulation of expression | Enhanced protein conversion efficiency, myoblastogenesis | wikipedia.orgmdpi.comnih.gov |

Cellular Responses to HMB Exposure

Exposure to HMB elicits a range of cellular responses, particularly within muscle tissue. It promotes myogenic proliferation, differentiation, and cell fusion, which collectively contribute to the regenerative capacity of skeletal muscle. wikipedia.orgscielo.br This is partly achieved by increasing the protein expression of myogenic regulatory factors such as MyoD and myogenin, and gene transcription factors like MEF2. wikipedia.org

HMB also plays a role in attenuating muscle protein breakdown by inhibiting the ubiquitin-proteasome pathway, a system responsible for degrading intracellular proteins. wikipedia.orgnih.govtandfonline.comresearchgate.netnih.gov This anti-catabolic effect is crucial in preserving muscle mass, especially under catabolic conditions. wikipedia.orgnih.gov Furthermore, HMB may inhibit apoptosis of skeletal muscle nuclei, thereby improving cell survival. wikipedia.orgresearchgate.netnih.gov

Beyond muscle cells, HMB has been observed to affect the cellular immune response. Studies indicate that HMB can induce macrophage proliferation and intensify their effector functions, such as phagocytic activity and nitrite (B80452) production. icm.edu.pl It has also been shown to increase the proliferative activity of B and T lymphocytes. icm.edu.plvfu.cz

Influence on Lipid Metabolism and Cell Membrane Integrity

HMB's influence extends to lipid metabolism and is critical for maintaining cell membrane integrity, particularly in muscle cells.

HMB as a Precursor in Cholesterol Synthesis Pathways

HMB is metabolized within skeletal muscle into β-hydroxy-β-methylglutaryl-CoA (HMG-CoA), which is a key intermediate in the mevalonate (B85504) pathway, the primary route for cholesterol synthesis. wikipedia.orgnih.govnih.govtennessee.edufoundae.com This pathway is crucial for de novo cholesterol synthesis in muscle tissue. nih.govvt.edu Thus, HMB serves as a precursor, providing readily available substrate for the synthesis of cholesterol. wikipedia.orgnih.govresearchgate.netscielo.brtennessee.edufoundae.comvt.edu

While HMB contributes to intramuscular cholesterol synthesis, it does not necessarily lead to an increase in circulating cholesterol levels. tennessee.edu Paradoxically, some studies suggest that HMB supplementation may decrease total cholesterol and LDL-C levels, especially in individuals with hypercholesterolemia. nih.govresearchgate.netnih.gov

Contribution to Cell Membrane Regeneration and Sarcolemmal Stabilization

The cholesterol synthesized from HMB is incorporated into the muscle cell membrane, thereby enhancing membrane integrity and function. wikipedia.orgnih.govresearchgate.nettennessee.eduvt.edu This is particularly important for the sarcolemma, the muscle cell membrane, which can be damaged during intense physical activity. nih.govnih.govtennessee.edufoundae.comvt.edu By supporting cholesterol synthesis, HMB aids in the repair and regeneration of damaged cell membranes, which can help prevent the leakage of muscle enzymes (such as creatine (B1669601) kinase) that are biomarkers of muscle damage. wikipedia.orgresearchgate.netfoundae.com This cholesterol-mediated improvement in muscle cell membrane function contributes to stabilizing muscle cell structure and reducing exercise-induced muscle damage. wikipedia.orgnih.govtandfonline.com

Epigenetic Regulatory Potential of HMB

Emerging research suggests that HMB may possess epigenetic regulatory potential, influencing gene expression without altering the underlying DNA sequence. HMB shares structural similarities with butyrate (B1204436) and β-hydroxybutyrate (βHB), both of which are known to act as epigenetic drugs and regulators of gene expression through chromatin acetylation/acylation of histone tails. mdpi.comunicatt.itresearchgate.net

Studies have shown that exposure of muscle progenitor cells to HMB can lead to an increase in global histone acetylation. mdpi.comunicatt.itresearchgate.net Histone acetylation is generally associated with a more open chromatin structure, making DNA more accessible for transcription and potentially influencing gene expression. mdpi.comunicatt.it While the precise mechanisms by which HMB influences histone acetylation are still under investigation, these findings highlight a novel and potentially important role for HMB as an epigenetic regulator in muscle cells. mdpi.comunicatt.itresearchgate.net Furthermore, HMB has been observed to attenuate the increase in lysine (B10760008) β-hydroxybutyrylation (Kbhb) of histone tails induced by βHB, an epigenetic mark linked to fasting responses and muscle catabolic states, suggesting a role in counteracting ketosis-associated muscle wasting. mdpi.comunicatt.it This epigenetic influence may contribute to HMB's ability to promote muscle health and counteract muscle atrophy. mdpi.comunicatt.itconsensus.app

HMB's Structural Similarity to Known Epigenetic Modulators

HMB exhibits a notable structural resemblance to several compounds known for their significant epigenetic and histone-modifying activities. Specifically, HMB shares structural similarities with butyrate and β-hydroxybutyrate (βHB). researchgate.netnih.govresearchgate.netnih.gov Butyrate, a product of bacterial fermentation, and βHB, a ketone body produced endogenously, are recognized for their roles as histone deacetylase (HDAC) inhibitors and direct histone modifiers, respectively. researchgate.netnih.gov This structural kinship has prompted investigations into whether HMB possesses similar chromatin-modifying actions within various cell types, including muscle cells. researchgate.netnih.govresearchgate.netnih.gov

Modulation of Histone Acetylation and Related Chromatin Modifications

Histone acetylation is a crucial post-translational modification that plays a fundamental role in regulating chromatin structure and gene expression. The addition of acetyl groups to lysine residues on histones, primarily catalyzed by histone acetyltransferases (HATs), neutralizes the positive charge of histones, thereby reducing their interaction with negatively charged DNA. mdpi.combiomodal.comabcam.com This leads to a more relaxed, "open" chromatin state (euchromatin), which enhances the accessibility of DNA to transcription factors and RNA polymerase, ultimately promoting gene activation. mdpi.combiomodal.comabcam.comembopress.org Conversely, histone deacetylases (HDACs) remove these acetyl groups, resulting in a condensed chromatin structure and gene repression. mdpi.com

Research has demonstrated that exposure of murine C2C12 myoblasts to millimolar concentrations of HMB leads to a discernible increase in global histone acetylation. researchgate.netnih.govresearchgate.netcore.ac.uknih.gov This effect was monitored through anti-acetylated lysine immunoblotting, indicating a widespread impact on histone modification. researchgate.netnih.govresearchgate.netnih.gov In its ability to increase global histone acetylation, HMB has been observed to resemble sodium butyrate, a known HDAC inhibitor, albeit with less potency. researchgate.netnih.govcore.ac.uknih.gov However, initial in vitro studies have not confirmed a direct inhibitory effect of HMB on HDAC enzymes. researchgate.netnih.govcore.ac.uk This suggests that HMB's influence on histone acetylation might occur through indirect mechanisms rather than direct HDAC inhibition.

Attenuation of Ketosis-Associated Chromatin Modifications

Ketone bodies, such as β-hydroxybutyrate (βHB), are produced by the liver during periods of starvation or intense exercise. Beyond their role as an alternative energy source, βHB can act as a direct histone modifier, specifically increasing lysine β-hydroxybutyrylation (Kbhb) of histone tails. researchgate.netnih.govnih.govmdpi.com This epigenetic mark is associated with fasting responses and muscle catabolic states, potentially contributing to muscle wasting observed in conditions like fasting or diabetes. researchgate.netnih.govnih.govmdpi.com

Crucially, studies have shown that when C2C12 cells are exposed to βHB in the presence of an equimolar concentration of HMB, the βHB-induced lysine β-hydroxybutyrylation of histone tails is drastically reduced. researchgate.netnih.govresearchgate.netcore.ac.uk This observation points to a significant role for HMB in attenuating ketosis-associated chromatin modifications. By counteracting the increase in Kbhb, HMB may help to mitigate the catabolic genetic responses linked to low insulin (B600854) signaling, thereby contributing to the maintenance of muscle mass in conditions such as diabetes or age-dependent sarcopenia, which can be viewed as forms of muscle-selective insulin resistance. researchgate.netnih.govnih.gov These preliminary findings suggest that HMB acts as a βHB antagonist and an epigenetic regulator in muscle precursor cells, highlighting novel and potentially important activities that warrant further biomedical exploration. researchgate.netnih.govresearchgate.netcore.ac.uk

Biological Activity and Physiological Effects of Hmb

Role in Muscle Tissue Adaptation and Remodeling

HMB plays a crucial role in regulating skeletal muscle adaptation and remodeling, influencing processes critical for muscle growth, repair, and functional integrity.

Lean tissue accretion, or the increase in muscle mass, is governed by the balance between muscle protein synthesis (MPS) and muscle protein breakdown (MPB). HMB's primary mode of action involves enhancing MPS and suppressing MPB. tandfonline.commdpi.com

Enhancement of Muscle Protein Synthesis: HMB stimulates MPS through several pathways. A key mechanism involves the activation of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway. tandfonline.comwikipedia.orgmdpi.comnih.govnih.govmyhmb.com This activation by HMB appears to be independent of the leucine-sensing pathway (Sestrin2-GATOR2 complex). tandfonline.com Some studies suggest that HMB may also stimulate protein synthesis via the growth hormone (GH)/insulin-like growth factor 1 (IGF-1) axis signaling, although a direct link between HMB-induced increases in these hormones and protein synthesis has not been definitively established. tandfonline.comnih.govnih.gov Additionally, HMB has been proposed to activate AKT, a serine-threonine kinase involved in regulating fundamental cellular processes including proliferation, although some in vivo studies have shown HMB enhancing MPS without AKT activation. tandfonline.comnih.gov

Suppression of Muscle Protein Breakdown: HMB is recognized for its anti-catabolic properties, primarily by inhibiting proteolytic pathways. Evidence suggests that HMB can suppress proteolysis through the inhibition of the ubiquitin-proteasome system, which is responsible for the degradation of intracellular proteins. researchgate.netmdpi.comnih.govmyhmb.com This antagonistic effect on protein degradation pathways contributes to a net increase in muscle protein. tandfonline.comnih.gov

The dual action of HMB on both protein synthesis and breakdown is summarized in the table below:

| Mechanism of Action | Effect on Muscle Protein Balance | Key Pathways Involved | References |

| Muscle Protein Synthesis | Enhancement | mTORC1 pathway, potentially GH/IGF-1 axis, AKT | tandfonline.comwikipedia.orgmdpi.comnih.govnih.govmyhmb.comnih.gov |

| Muscle Protein Breakdown | Suppression | Ubiquitin-proteasome system, reduction of proteolytic enzymes (e.g., calpain, caspase-3) | tandfonline.comresearchgate.netmdpi.comnih.govnih.govmyhmb.comnumberanalytics.com |

Intense exercise often leads to exercise-induced muscle damage (EIMD), characterized by muscle soreness, reduced function, and elevated markers of muscle damage. HMB supplementation has been shown to reduce muscle damage and promote recovery. tandfonline.comnih.govnumberanalytics.commattioli1885journals.comnih.govconsensus.app

Reduction of Muscle Damage Markers: Studies consistently report that HMB supplementation lowers plasma markers of muscle damage, such as creatine (B1669601) kinase (CK) and lactate (B86563) dehydrogenase (LDH), following strenuous exercise. nih.govmattioli1885journals.comnih.govconsensus.app This indicates less muscle breakdown and faster recovery. myhmb.comconsensus.app

Anti-inflammatory and Oxidative Stress Attenuation: HMB may contribute to reducing muscle damage and soreness through its anti-inflammatory effects. tandfonline.commattioli1885journals.com It can attenuate the inflammatory response and oxidative stress induced by intense exercise. tandfonline.comnumberanalytics.comnih.govconsensus.app

Sarcolemma Integrity: One proposed mechanism for HMB's protective effects on muscle integrity is its role as a precursor to the rate-limiting enzyme in cholesterol synthesis, HMG-CoA reductase. nih.gov Increased intramuscular HMB concentrations may provide substrate for cholesterol synthesis, which is crucial for forming and stabilizing the sarcolemma (muscle cell membrane), thereby enhancing its integrity. nih.govnih.govnih.gov

The effects of HMB on muscle damage and recovery are summarized in the following table:

| Effect on Muscle Damage & Recovery | Observed Outcome | Associated Markers/Mechanisms | References |

| Muscle Damage Attenuation | Decreased levels of muscle damage markers | Reduced Creatine Kinase (CK), Lactate Dehydrogenase (LDH) | nih.govmattioli1885journals.comnih.govconsensus.app |

| Anti-inflammatory Action | Attenuated inflammatory response post-exercise | Reduction in C-reactive protein (CRP) and interleukin-6 (IL-6) mattioli1885journals.com, general anti-inflammatory effects tandfonline.comnumberanalytics.comconsensus.app | tandfonline.comnumberanalytics.commattioli1885journals.comconsensus.app |

| Enhanced Recovery | Improved muscle function and reduced soreness | Decreased muscle protein breakdown, enhanced sarcolemma integrity | tandfonline.comnih.govnih.govmyhmb.comnumberanalytics.comnih.govconsensus.app |

Muscle satellite cells (SCs) are crucial for skeletal muscle regeneration and hypertrophy. HMB has been shown to influence satellite cell activity, thereby contributing to muscle repair and regeneration. wikipedia.orgnih.govconsensus.appfrontiersin.orgcambridge.org

Satellite Cell Proliferation and Differentiation: HMB enhances the proliferation of muscle satellite cells, which are muscle stem cells vital for muscle regeneration, particularly in aged or atrophied muscle. wikipedia.orgnih.govconsensus.appfrontiersin.orgscielo.br In vitro studies have shown that HMB can stimulate the proliferation, differentiation, and fusion of human myosatellite cells. wikipedia.org This effect is partly mediated through the increased protein expression of myogenic regulatory factors (e.g., MyoD and myogenin) and gene transcription factors (e.g., MEF2). wikipedia.org The proliferation of myoblasts (muscle precursor cells) and their migration, a key step in muscle repair, are also increased by HMB. consensus.app

Anti-apoptotic Effects: HMB reduces myonuclear apoptosis (cell death) during muscle recovery, which helps preserve muscle fibers after periods of disuse or injury. consensus.appfrontiersin.orgcabidigitallibrary.org This anti-apoptotic property further supports the regenerative capacity of skeletal muscle. consensus.app

Fiber-Specific Effects: While HMB can enhance satellite cell proliferation, some research suggests that this effect might be fiber or muscle-specific. frontiersin.org

The impact of HMB on muscle satellite cells and regeneration is detailed below:

| Aspect of Satellite Cell Function | HMB's Influence | Supporting Evidence | References |

| Proliferation | Enhances satellite cell proliferation | Increased BrdU-positive satellite cells, MyoD expression, especially in aged/atrophied muscle | wikipedia.orgnih.govconsensus.appfrontiersin.orgcambridge.orgscielo.br |

| Differentiation & Fusion | Stimulates differentiation and fusion of myosatellite cells | Increased expression of myogenic regulatory factors (MyoD, myogenin) | wikipedia.org |

| Anti-apoptosis | Reduces myonuclear apoptosis | Preservation of muscle fibers during recovery from disuse/injury | consensus.appfrontiersin.orgcabidigitallibrary.org |

| Cell Migration | Increases myoblast migration | Key step in muscle repair, observed in young and aged cells | consensus.app |

Systemic Biological Modulations

Beyond its direct effects on muscle tissue, HMB also exhibits broader systemic biological modulations, including immunomodulatory properties and interactions with hormonal axes.

HMB has demonstrated positive immunomodulatory effects. mdpi.comcabidigitallibrary.orgresearchgate.netmdpi.com

Immune Cell Function: In vitro studies have shown that HMB can increase lymphocyte blastogenesis in a dose-dependent manner. mdpi.com Animal studies indicate that HMB enhances nitrite (B80452) production in macrophages and boosts antibody production. mdpi.com Favorable effects on the number of CD3 and CD8 cells have also been reported. mdpi.com

Autoimmune Disease Models: In an animal model of multiple sclerosis (experimental autoimmune encephalomyelitis, EAE), oral HMB significantly suppressed clinical symptoms. nih.gov This was associated with attenuated perivascular cuffing, preserved blood-brain barrier integrity, inhibited inflammation, maintained myelin gene expression, and blocked demyelination. nih.gov HMB also protected regulatory T cells and suppressed Th1 and Th17 biasness, demonstrating a novel anti-autoimmune property. nih.gov

The immunomodulatory effects of HMB are summarized below:

| Immunomodulatory Effect | Observed Outcome | Context/Mechanism | References |

| Enhanced Immune Cell Function | Increased lymphocyte blastogenesis, enhanced macrophage nitrite production, boosted antibody production | In vitro and animal studies | mdpi.com |

| Anti-inflammatory Action | Attenuation of pro-inflammatory responses | Reduction in inflammatory biomarkers (CRP, IL-6) post-exercise mattioli1885journals.com, general anti-inflammatory effects tandfonline.commdpi.com | tandfonline.commattioli1885journals.commdpi.com |

| Protection of Regulatory T Cells | Suppression of Th1 and Th17 biasness | Observed in experimental autoimmune encephalomyelitis (EAE) model nih.gov | nih.gov |

The interaction of HMB with various hormonal axes is an area of ongoing research, with some studies suggesting modulatory effects on key anabolic and catabolic hormones.

Growth Hormone (GH) and Insulin-like Growth Factor 1 (IGF-1): Some studies have proposed that HMB supplementation can increase levels of growth hormone (GH) and insulin-like growth factor 1 (IGF-1). tandfonline.comnih.govnih.gov An elevated GH and IGF-1 response has been observed in individuals consuming HMB-FA prior to resistance exercise. researchgate.net These hormones are known to stimulate protein synthesis. tandfonline.comnih.gov

Testosterone (B1683101) and Cortisol: The effects of HMB on testosterone and cortisol levels are mixed and appear to be context-dependent. While some studies suggest HMB may increase testosterone and decrease cortisol, particularly in specific exercise contexts, others report no significant changes. researchgate.netscielo.brscielo.brmdpi.com A meta-analysis indicated that HMB consumption does not universally alter cortisol and testosterone concentrations. However, subgroup analysis showed a significant decrease in cortisol concentration in resistance training exercises and a significant increase in testosterone concentration in combined aerobic and anaerobic sports. scielo.br It has been hypothesized that HMB may influence androgen concentration by increasing cholesterol, as HMB is metabolized to HMG-CoA, a precursor of cholesterol and androgens. scielo.br

The reported interactions of HMB with hormonal axes are outlined in the table below:

| Hormonal Axis | HMB's Reported Influence | Context/Mechanism | References |

| Growth Hormone (GH) | Potential increase in levels | Elevated response observed with HMB-FA prior to resistance exercise | tandfonline.comnih.govnih.govresearchgate.net |

| Insulin-like Growth Factor 1 (IGF-1) | Potential increase in levels | Elevated response observed with HMB-FA prior to resistance exercise | tandfonline.comnih.govnih.govresearchgate.net |

| Testosterone | Mixed results; potential increase in combined aerobic and anaerobic sports | May be influenced by cholesterol synthesis pathway scielo.br | scielo.brscielo.brmdpi.com |

| Cortisol | Mixed results; potential decrease in resistance training | May be related to reduced physiological stress and protein breakdown scielo.br | scielo.brscielo.brmdpi.com |

Research Methodologies and Analytical Approaches in Hmb Studies

In Vitro Experimental Models for HMB Research

In vitro, or "test-tube," experiments provide a foundational understanding of HMB's effects at the cellular and molecular level. These models allow researchers to study specific biological processes in a controlled environment, isolated from the complex interactions of a whole organism.

Cell culture systems are a primary tool for investigating the direct impact of HMB on muscle cells. The most commonly used model is the C2C12 myoblast cell line, derived from mouse skeletal muscle. researchgate.netyoutube.com These cells can be prompted to proliferate (divide and increase in number) and then differentiate into myotubes, which are elongated, multi-nucleated cells that simulate mature muscle fibers. youtube.com

Studies using C2C12 cells have demonstrated that HMB can enhance cell viability and proliferation. researchgate.net Researchers treat these cells with HMB and observe changes in cell number and health over time, often comparing the results to untreated control cells. researchgate.net This model is crucial for understanding the initial cellular responses to HMB that may lead to muscle growth and repair. youtube.comnih.gov

Table 1: Effects of HMB on C2C12 Myoblast Viability

| Treatment Group | Serum Condition | Observation Time (hours) | Result Compared to Control |

|---|---|---|---|

| 25 µM HMB | Low Serum (3% FBS) | 48 | Significant increase in viability researchgate.net |

| 125 µM HMB | Low Serum (3% FBS) | 72 | Significant increase in viability researchgate.net |

| 25 µM HMB | Normal Serum (10% FBS) | 48 | Significant increase in viability researchgate.net |

To understand how HMB exerts its effects, scientists use biochemical assays to analyze specific signaling pathways within the cell. A key pathway in muscle protein synthesis is the mechanistic target of rapamycin (B549165) (mTOR) pathway. nih.govnih.govresearchgate.net

Researchers can treat muscle cells with HMB and then use techniques like Western blotting to measure the activation of key proteins in the mTOR pathway, such as mTOR itself, p70S6K, and S6. researchgate.netnih.gov Studies have shown that HMB treatment leads to increased phosphorylation (activation) of these proteins, indicating an upregulation of protein synthesis machinery. nih.govnih.gov Interestingly, some research in neonatal pigs suggests HMB's activation of mTORC1 is independent of the typical leucine-sensing pathway, highlighting a unique mechanism of action. nih.govnih.gov Immunoprecipitation assays are also used to determine how HMB affects the interaction between different signaling components in these pathways. nih.gov

In Vivo Animal Models in HMB Investigation

In vivo studies, conducted in living organisms, are essential for understanding the systemic effects of HMB. Animal models allow for the investigation of complex interactions between different tissues and organs that cannot be replicated in vitro.

Rodent models, particularly mice and rats, are widely used to explore the mechanisms of HMB. nih.govnih.govmdpi.com These studies are often designed to mimic conditions of muscle wasting or stress. For example, animal models of cachexia (severe muscle wasting associated with diseases like cancer) have shown that HMB can attenuate muscle loss by reducing the activity of the ubiquitin-proteasome system, a major pathway for protein degradation. nih.govresearchgate.net

In a study on high-fat-fed mice, HMB supplementation was found to activate p70S6K and S6 in muscle tissue, key markers of protein synthesis, independent of Akt and mTOR activation, suggesting an alternative signaling route via phospholipase D2 (PLD). nih.gov These animal studies provide crucial insights into the dual anabolic and anti-catabolic effects of HMB. nih.govmdpi.com

For instance, a seven-week study in mice on a high-fat diet found that the group receiving HMB had a 17% increase in muscle weight and a 30% reduction in fat weight compared to the high-fat diet group without HMB. nih.gov Similarly, studies in pregnant spiny mice have shown that HMB supplementation can positively influence the bone parameters of their offspring. mdpi.com These findings demonstrate the potential of HMB to promote lean mass accretion. mdpi.comresearchgate.net

Table 2: Effect of HMB on Body Composition in High-Fat-Fed Mice

| Group | Body Weight Change | Fat Weight Change | Muscle Weight Change |

|---|---|---|---|

| High-Fat Diet (HFD) | Baseline | Baseline | Baseline |

Analytical Techniques for HMB Quantification and Metabolite Profiling

Accurate measurement of HMB and its metabolites in biological samples like plasma, urine, and tissues is critical for understanding its metabolism and bioavailability. nih.govnih.govcdc.gov This requires highly sensitive and specific analytical techniques.

The gold standard methods for HMB quantification are based on chromatography coupled with mass spectrometry. nih.govLiquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and robust method used to quantify HMB in human plasma. nih.gov This technique separates HMB from other components in the plasma sample, and the mass spectrometer provides precise identification and measurement, with linearity demonstrated between 10 and 500 ng/mL. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique used for HMB analysis and broader metabolite profiling. nih.govfrontiersin.orgnih.govmdpi.com For GC-MS analysis, samples often require a derivatization step to make the metabolites volatile. nih.govmdpi.com This method allows not only for the quantification of HMB but also for the identification of other related metabolites, providing a comprehensive picture of its metabolic fate. nih.govfrontiersin.org These analytical methods are essential for both clinical and research settings to accurately determine HMB concentrations and study its metabolic impact. nih.govnih.gov

Table of Compound Names

| Abbreviation/Common Name | Full Chemical Name |

| HMB | β-Hydroxy-β-methylbutyric acid wikipedia.org |

| HMB-Ca | Calcium β-hydroxy-β-methylbutyrate monohydrate wikipedia.org |

| KIC | α-ketoisocaproic acid nih.gov |

| mTOR | Mechanistic target of rapamycin |

| Leucine (B10760876) | (2S)-2-amino-4-methylpentanoic acid |

| Alanine | (2S)-2-aminopropanoic acid |

| Glutamine | (2S)-2,5-diamino-5-oxopentanoic acid |

| Glutamate | (2S)-2-aminopentanedioic acid |

Detection of HMB in Biological Samples

Accurate quantification of HMB in biological samples, such as plasma and urine, is fundamental to pharmacokinetic and metabolic studies. Given the low endogenous concentrations of HMB, highly sensitive analytical techniques are required. The primary methods employed are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like HMB, a derivatization step is necessary to increase their volatility. This typically involves converting HMB into a less polar and more volatile derivative. Common derivatizing agents include silylating agents which replace active hydrogens with a trimethylsilyl (B98337) (TMS) group.

The derivatized sample is then introduced into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for both identification and quantification. GC-MS offers high resolution and sensitivity, making it a well-established method for HMB analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become an increasingly popular method for the analysis of HMB due to its high specificity and sensitivity, often without the need for derivatization. In this technique, the sample is first passed through a liquid chromatograph to separate HMB from other components in the biological matrix. The eluent from the LC system is then introduced into the mass spectrometer.

Typically, electrospray ionization (ESI) is used to generate ions from the HMB molecules. These ions are then passed through two mass analyzers in series (tandem mass spectrometry). The first mass analyzer selects the HMB parent ion, which is then fragmented. The second mass analyzer separates these fragment ions, providing a high degree of specificity and reducing background noise. This allows for very low limits of detection and quantification. A high-throughput LC-MS/MS method has been developed for the rapid quantitation of HMB in human plasma, demonstrating linearity between 10 and 500 ng/mL. nih.gov

Sample preparation for both GC-MS and LC-MS/MS is a critical step to ensure accurate results. For plasma samples, this often involves protein precipitation to remove larger molecules that can interfere with the analysis. This is typically achieved by adding an organic solvent such as methanol (B129727) or acetonitrile. For urine samples, a simple dilution may be sufficient before analysis. The use of a stable isotope-labeled internal standard, such as a ¹³C-labeled HMB, is also common practice to ensure accurate quantification by correcting for any sample loss during preparation or variations in instrument response. nih.gov

Below is an interactive data table summarizing the key aspects of these analytical methodologies for HMB detection.

| Analytical Technique | Sample Type | Sample Preparation | Key Advantages | Reported Performance Characteristics |

|---|---|---|---|---|

| GC-MS | Plasma, Urine | Protein precipitation, Derivatization (e.g., silylation) | High resolution and sensitivity, well-established method. | Provides reproducible fragmentation patterns for compound identification. |

| LC-MS/MS | Plasma, Urine | Protein precipitation (e.g., with methanol/acetonitrile), often no derivatization needed. | High specificity and sensitivity, high throughput capabilities. | Linearity: 10-500 ng/mL in human plasma; Inter-day accuracy: 91.2-98.1%; Inter-day precision (CV): 3.7-7.8%. nih.gov |

Profiling of HMB-Related Metabolites (e.g., HMB-CoA, HMG-CoA)

To gain a deeper understanding of the metabolic impact of HMB, it is essential to profile its downstream metabolites, primarily β-hydroxy-β-methylbutyryl-CoA (HMB-CoA) and 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). These molecules are central intermediates in the pathway that links HMB to cholesterol synthesis and other metabolic processes. The analysis of these acyl-CoA compounds presents unique challenges due to their low abundance and chemical properties.

Metabolic Pathway Context

HMB is first converted to HMB-CoA. wikipedia.org Subsequently, HMB-CoA is metabolized to HMG-CoA. wikipedia.org HMG-CoA is a crucial branch-point metabolite that can be directed towards the synthesis of cholesterol via the mevalonate (B85504) pathway or cleaved to produce acetyl-CoA and acetoacetate. wikipedia.org Therefore, the ability to measure these intermediates is key to understanding the flux through this metabolic pathway.

Analytical Approaches for Acyl-CoA Profiling

The profiling of HMB-CoA and HMG-CoA, along with other acyl-CoAs, is typically accomplished using specialized liquid chromatography-mass spectrometry (LC-MS) methods. These methods are designed to handle the unique chemical nature of CoA esters.

A universal method for metabolomics that allows for the detection of a wide range of acyl-CoA compounds has been developed. nih.gov This approach involves specific sample extraction procedures to efficiently isolate these metabolites from tissues or cells. The analysis is then performed using high-resolution mass spectrometry, which provides the accuracy needed to identify and differentiate between various acyl-CoA species. nih.gov

For HMG-CoA, specifically, several analytical methods have been established, often in the context of studying HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis. These methods are crucial for assessing the activity of this enzyme and the effects of inhibitors, such as statins. A highly sensitive and specific nonradioisotope assay for HMG-CoA reductase activity has been developed based on a stable isotope dilution technique using LC-MS/MS. nih.gov This method quantifies the product of the HMG-CoA reductase reaction, mevalonic acid, which is converted to mevalonolactone (B1676541) for analysis. nih.gov

The table below provides an overview of the analytical approaches used in the profiling of HMG-CoA.

| Metabolite | Analytical Technique | Sample Type | Methodology Highlights | Application |

|---|---|---|---|---|

| HMG-CoA | LC-MS/MS | Cell cultures, Tissues | Stable isotope dilution; derivatization of the product (mevalonic acid) to mevalonolactone for enhanced sensitivity. nih.gov | Measurement of HMG-CoA reductase activity; studies of cholesterol biosynthesis. nih.gov |

| General Acyl-CoAs (including HMB-CoA) | High-Resolution LC-MS | Cell cultures, Tissues | Universal extraction method for simultaneous measurement of acyl-CoAs and other polar metabolites. nih.gov | Metabolomic profiling to study the dynamics of acyl-CoA metabolism in response to various stimuli. nih.gov |

Interactions of Hmb with Other Bioactive Compounds

Synergistic Effects with Creatine (B1669601)

The combination of HMB and creatine has been a subject of significant interest in sports nutrition research, with studies pointing towards a synergistic relationship that enhances muscle growth, strength, and performance beyond the effects of either supplement alone. priceplow.commyhmb.com Creatine enhances energy availability for high-intensity activities, while HMB primarily works to reduce muscle protein breakdown and support cellular repair. fantasticnutrition.comathletefuel.eu Together, they address both the anabolic (building) and anti-catabolic (preservation) aspects of muscle development. priceplow.com

Research has demonstrated that co-supplementation can lead to greater gains in lean body mass and strength. myhmb.comnih.gov One study found that individuals training with both HMB and creatine experienced significantly greater increases in lean body mass and lifting strength compared to those taking either supplement individually. nih.gov The mechanisms are complementary; creatine boosts phosphocreatine (B42189) stores for rapid energy production, and HMB mitigates muscle damage, allowing the body to dedicate more resources to muscle growth rather than repair. athletefuel.eutransparentlabs.com This combined action creates a more efficient environment for muscle development. transparentlabs.com

A systematic review of studies on combined supplementation noted that a daily intake of 3-10 grams of Creatine Monohydrate with 3 grams of HMB for one to six weeks could yield greater improvements in strength and anaerobic performance compared to isolated use. nih.gov Furthermore, some research has pointed to hormonal benefits, with one study on elite male rowers showing that the combination of creatine and HMB led to a significant improvement in the testosterone-to-cortisol ratio, suggesting a more favorable anabolic environment. priceplow.commdpi.com

| Study Population | Key Findings | Reference |

|---|---|---|

| Resistance-trained males | Additive increases in lean body mass and muscle strength compared to either supplement alone. | myhmb.comnih.gov |

| Elite male rowers | Improved aerobic power at high lactate (B86563) concentrations; synergistic effects observed on power output. | examine.com |

| Elite male endurance athletes | Synergistic effect on testosterone (B1683101) and testosterone-to-cortisol ratio after 10 weeks of supplementation. | mdpi.com |

| General review of athletes | Combination improved strength, high-intensity exercise performance, aided muscle growth, and reduced body fat. | healthline.com |

Combined Effects with Amino Acids (e.g., Arginine, Glutamine, Lysine)

The interaction of HMB with specific amino acids such as arginine, glutamine, and lysine (B10760008) has been investigated, particularly in clinical and aging populations, for its potential to improve muscle mass and function. These amino acids have distinct physiological roles that can complement the actions of HMB.

A combination of HMB, arginine, and glutamine has been shown to improve lean body mass in healthy older adults, even without a concurrent exercise program. nih.gov This suggests that the mixture may help mitigate age-related muscle loss, a condition known as sarcopenia. nih.gov The mechanism is thought to involve enhanced protein synthesis and improved blood flow. nih.govinfinitelabs.com One study found that this combination increased blood vessel flow in older adults, which could be attributed to arginine's role as a precursor to nitric oxide, a molecule that helps dilate blood vessels. infinitelabs.com

Similarly, supplementation with a mixture of HMB, arginine, and lysine has demonstrated positive effects on body composition in the elderly. nutraingredients-usa.com A year-long study observed that this combination was effective in improving body composition, although the accompanying strength gains were only seen in individuals with adequate vitamin D status. nutraingredients-usa.com In a rat model of diabetes, the combination of HMB, lysine, and arginine was found to prevent the loss of muscle mass and function by enhancing glucose uptake and net protein synthesis. nih.gov These findings suggest that specific amino acid combinations can potentiate the beneficial effects of HMB on skeletal muscle. nih.govresearchgate.net

| Amino Acid(s) | Study Population | Key Findings | Reference |

|---|---|---|---|

| Arginine, Glutamine | Healthy older adults | Significantly improved total lean body mass independent of exercise. | nih.gov |

| Arginine, Glutamine | Older adults (65-87 years) | Increased blood flow by 27%, suggesting improved vascular function. | infinitelabs.com |

| Arginine, Lysine | Elderly adults | Improved body composition; strength increases were dependent on adequate vitamin D status. | nutraingredients-usa.comnih.gov |

| Arginine, Lysine | Rat model of diabetes | Enhanced glucose uptake and net protein synthesis; increased lean body mass and insulin (B600854) sensitivity. | nih.gov |

Interactions with Vitamin D and Other Micronutrients

A substantial body of evidence points to a critical synergistic relationship between HMB and vitamin D, particularly for improving muscle health in older adults. nutraingredients-usa.com Vitamin D is essential for muscle function, and its sufficiency appears to be a prerequisite for HMB to exert its full benefits on muscle strength. nutraingredients-usa.comnutraceuticalbusinessreview.com

Research has shown that while HMB supplementation can increase lean body mass in older adults, improvements in strength and function are significantly greater in those with adequate vitamin D levels. nutraingredients-usa.com A retrospective analysis of a year-long study found that participants with sufficient vitamin D levels (≥30 ng/mL) showed significant improvements in muscle strength with HMB supplementation, whereas those with insufficient levels did not. nih.gov This led to the hypothesis that vitamin D optimizes HMB's effectiveness. nutraingredients-usa.com

Subsequent studies have confirmed this synergy. A randomized, double-blind, controlled study demonstrated that the combination of HMB and vitamin D3 improved muscle strength and physical functionality in older adults, even in the absence of an exercise program. nih.govnutraceuticalbusinessreview.comnih.gov The combination has also been shown to maintain muscle size and decrease intermuscular adipose tissue in middle-aged women, independent of exercise. nutraingredients-usa.comnutraceuticalsworld.com Clinical research indicates that the HMB and vitamin D3 combination can promote muscle health, support repair, and improve lean mass gains. nutraingredients-usa.com While research into HMB's interactions with other micronutrients is less extensive, the strong link with vitamin D underscores the importance of micronutrient status in modulating the effects of bioactive compounds. researchgate.net

| Study Population | Key Findings | Reference |

|---|---|---|

| Older adults (>60 years) | HMB+D improved muscle function and strength, even without exercise. The combination significantly increased a composite functional index at 3, 6, and 12 months. | nih.govnutraceuticalbusinessreview.comnih.gov |

| Older adults with insufficient Vitamin D | HMB increased lean body mass, but strength and function improvements were only seen in those who achieved sufficient vitamin D levels. | nutraingredients-usa.com |

| Middle-aged women | HMB+D maintained muscle size and decreased intermuscular adipose tissue in sedentary conditions. | nutraingredients-usa.comnutraceuticalsworld.com |

| General review | Sufficient vitamin D3 is needed to optimize HMB's results, including improved muscle mass, strength, and mobility. | nutraingredients-usa.com |

Future Research Directions and Theoretical Applications of Hmb

Elucidation of Remaining Mechanistic Underpinnings

Current understanding of HMB's mechanism of action primarily highlights its dual role in skeletal muscle homeostasis: promoting myofibrillar protein synthesis via the mTORC1 signaling pathway and suppressing proteolysis through the ubiquitin-proteasome system mdpi.comresearchgate.netnih.govtandfonline.comresearchgate.net. HMB also contributes to sarcolemmal stabilization by acting as a precursor to the rate-limiting enzyme in cholesterol synthesis, HMG-CoA reductase researchgate.netresearchgate.netunicatt.it. Despite these established pathways, a comprehensive and unitary mechanism that explains the diverse beneficial actions of HMB remains elusive, indicating a need for further mechanistic exploration unicatt.it.

Future research should focus on elucidating less understood or novel mechanistic pathways through which HMB exerts its effects mdpi.comnih.govunicatt.it. Emerging evidence suggests that HMB may also act as an epigenetic regulator, influencing gene expression and providing a rationale for chemical modifications to enhance its biological activity as an anti-sarcopenic agent unicatt.it. Further investigation into how HMB activates AMP-activated protein kinase (AMPK) in vitro and its implications for cellular energy metabolism is also warranted tandfonline.com. Understanding the precise interplay and hierarchical organization of these various signaling cascades will be crucial for a holistic appreciation of HMB's biological impact.

Exploration of Novel Biological Roles

Beyond its well-documented effects on muscle mass and strength, HMB exhibits potential in a broader range of biological contexts, necessitating further exploration of novel roles.

Brain Health: Preclinical studies indicate that HMB has beneficial effects in the brain, promoting differentiation and neurite outgrowth in neuroblastoma cell lines nih.gov. It has also been shown to prevent age-related loss of dendrites in pyramidal neurons and ameliorate age-related decline in cognitive performance in rats nih.gov. The mechanism by which HMB crosses the blood-brain barrier (BBB) involves H+-coupled monocarboxylate transporters (MCT1 and MCT4), but additional transporters may also contribute nih.gov. Further research is needed to fully understand HMB's neuroprotective and cognitive-enhancing properties and its transport mechanisms within the central nervous system.

Immunomodulatory Effects: HMB has demonstrated immunomodulatory effects, which extend its potential applications beyond musculoskeletal health mdpi.comnih.gov. Studies have shown that HMB, particularly in combination with amino acids like arginine and glutamine, can improve immune system function, notably in conditions like AIDS-related wasting rxlist.com.

Lipid Metabolism and Gut Microbiota Interactions: Recent findings suggest HMB's involvement in lipid metabolism and its potential role in combating obesity. Research in animal models indicates that HMB supplementation can decrease fat percentage, potentially by modulating the gut microbiota, specifically increasing the relative abundance of Bacteroidetes and colonic acetic acid concentration, which in turn influences the AMPKα axis frontiersin.org. Further research is needed to confirm these findings in clinical studies and to understand the mechanisms by which HMB influences gut microbiota composition.

Other Disease States: The efficacy of HMB in preventing muscle loss due to various catabolic conditions, such as cancer cachexia and AIDS, highlights its significant therapeutic value mdpi.comresearchgate.netnih.govrxlist.comresearchgate.net. Future studies should continue to explore its potential in other chronic diseases characterized by muscle wasting or metabolic dysregulation, and investigate its synergistic effects when combined with other nutrients mdpi.comresearchgate.net.

Advanced Methodological Development for HMB Research

Advancements in research methodologies are critical to unravel the complexities of HMB's actions and applications. Current detection methods for HMB include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography–Mass Spectrometry (LC–MS), but continuous improvements in these analytical techniques are essential for enhanced precision and sensitivity mdpi.com.

The field of synthetic biology offers promising avenues for advancing HMB research, particularly in developing sustainable and environmentally friendly production methods through bio-manufacturing processes mdpi.com. Metabolic engineering and gene editing technologies can be utilized to optimize microbial metabolic pathways for increased HMB yield, laying the groundwork for large-scale production mdpi.com.

Furthermore, the adoption and development of new technological tools, such as high-throughput genome editing, advanced high-resolution imaging, and the application of big data analytics and machine learning, are crucial nih.govasm.org. Computational approaches and mathematical modeling can provide new insights into the mechanisms underlying HMB's effects, especially when integrated with single-cell and single-molecule analyses researchgate.netasm.org. A renewed emphasis on rigor and reproducibility in experimental design and execution will also strengthen the validity and impact of future HMB research asm.org.

Integration of HMB Knowledge into Broader Biological Frameworks

To fully grasp the significance of HMB, it is imperative to move beyond isolated studies and integrate existing knowledge into broader biological frameworks, fostering a more holistic, systems-level understanding nih.govfrontiersin.orgharvard.edu.

Systems Biology and Multi-omics Integration: Future research should prioritize the integration of multi-omics data, including genomics, proteomics, and metabolomics, to comprehensively map HMB's interactions within complex biological systems nih.govfrontiersin.org. This approach will enable the identification of quantitative principles governing HMB's effects across various biological and medical contexts harvard.edu.

Interdisciplinary and Transdisciplinary Research: The field of HMB research will benefit significantly from enhanced interdisciplinary and transdisciplinary collaborations nih.govasm.org. This includes engaging experts from diverse fields such as immunology, neuroscience, engineering, computational biology, microscopy, structural biology, and environmental sciences nih.govasm.org. Such collaborations will facilitate the integration of large and complex datasets, moving beyond genotypic characterization to embrace a more comprehensive functional classification of biological systems nih.gov.

"One Health" Approach: HMB's influence extends to human, animal, and environmental health, aligning with the "One Health" approach nih.gov. Future research should explore HMB's role in promoting animal growth and immunity, and its broader ecological implications mdpi.com.

Knowledge Base Development: The development and utilization of integrated knowledge bases are essential for synthesizing microbial and host content for systems biology research frontiersin.org. These resources, rooted in human curation of specific experiments, can streamline access to complex information, contextualize new findings, and facilitate the inference of novel relationships, thereby fostering systematic and unbiased exploration of existing data frontiersin.org.

Q & A

Basic: How to formulate a scientifically rigorous research question for studying Hmb-cimu?

Answer: A well-constructed research question should align with frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to ensure methodological rigor . Begin by narrowing the scope to avoid overly broad inquiries (e.g., "How does this compound interact with Protein X under varying pH conditions?" instead of "What does this compound do?"). Use literature reviews to identify gaps and refine hypotheses iteratively . For example, if prior studies focus on this compound’s solubility, explore its stability in biological matrices.

Basic: What experimental design principles are critical for initial this compound characterization?

Answer:

Start with dose-response assays and control groups to establish baseline activity . For physicochemical properties (e.g., solubility, stability), use standardized protocols like HPLC purity analysis or NMR spectroscopy . Include triplicate measurements to assess reproducibility and validate instruments with reference compounds . Document variables such as temperature, solvent systems, and incubation times to ensure replicability .

Basic: How to design a robust data collection strategy for this compound studies?

Answer:

Implement a data management plan (DMP) outlining storage, metadata standards, and backup protocols . For in vitro studies, collect raw data (e.g., absorbance values, chromatograms) alongside experimental conditions (e.g., buffer composition, assay duration) . Use electronic lab notebooks (ELNs) for real-time documentation and version control . Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for long-term data utility .

Advanced: How to resolve contradictions in this compound bioactivity data across studies?

Answer:

Conduct a systematic discrepancy analysis :

Compare methodologies (e.g., assay type, cell lines, this compound batch purity) .

Perform meta-analyses to identify trends (e.g., higher potency in lipid-rich environments).

Validate conflicting results using orthogonal techniques (e.g., SPR vs. ITC for binding affinity) .

Explore confounding variables (e.g., metabolite interference or assay detection limits) .

Advanced: What strategies optimize this compound synthesis or derivatization for target selectivity?

Answer:

Use structure-activity relationship (SAR) studies guided by computational modeling (e.g., molecular docking) . Test analogues with modified functional groups to isolate key pharmacophores. Employ DoE (Design of Experiments) to evaluate reaction conditions (e.g., catalyst load, temperature) and minimize side products . Validate selectivity via counter-screens against related targets .

Advanced: How to ensure reproducibility of this compound findings across labs?

Answer:

Provide detailed supplementary materials including:

- Batch-specific characterization data (e.g., NMR spectra, elemental analysis) .

- Step-by-step protocols for critical steps (e.g., compound handling under inert atmospheres) .

- Raw data repositories (e.g., Zenodo, Figshare) with DOI links .

Collaborate with independent labs for inter-laboratory validation .

Ethical Considerations: What guidelines govern this compound research involving human-derived samples?

Answer:

Follow HBMR Act requirements for informed consent, especially for identifiable human biomaterials (HBM). Demonstrate "reasonable effort" to re-contact donors if consent lapses, documented via audit trails . For non-identifiable samples, ensure ethics board approval aligns with local regulations (e.g., CIOMS guidelines for international studies) .

Data Management: How to handle complex this compound datasets (e.g., multi-omics or spectral data)?

Answer:

Use specialized software (e.g., MestReNova for NMR, XCalibur for MS) with standardized export formats (e.g., JCAMP-DX) . Annotate metadata comprehensively (e.g., spectrometer frequency, solvent peaks). For large datasets, employ cloud-based platforms with encryption and access controls .

Advanced: What methodologies validate this compound’s structural integrity in biological matrices?

Answer:

Combine LC-MS/MS for quantification with HRMAS-NMR to assess structural stability in tissues . Use isotopically labeled this compound as an internal standard to correct for matrix effects . Perform stability studies under physiological conditions (e.g., 37°C, serum-containing media) with time-point sampling .

Peer Review Preparation: How to address methodological critiques in this compound manuscripts?

Answer:

Anticipate reviewer concerns by:

Justifying model systems (e.g., in vivo vs. in vitro relevance) .

Clarifying statistical methods (e.g., ANOVA vs. non-parametric tests) .

Disclosing limitations (e.g., solubility constraints affecting dose ranges) .

Include a reproducibility checklist in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.